molecular formula C20H38O3 B1259203 14-Hydroxyicos-11-enoic acid

14-Hydroxyicos-11-enoic acid

Cat. No. B1259203
M. Wt: 326.5 g/mol
InChI Key: OONXYOAWMIVMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 20980884 is a natural product found in Paysonia lasiocarpa and Physaria fendleri with data available.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : 14-Hydroxyicos-11-enoic acid and its analogs can be synthesized through various reactions. For instance, a method for producing a functionalized four-carbon unit (4-hydroxyalk-2-en-1-one functionality), which is used to synthesize compounds with cytotoxic activity, including 14-hydroxyicos-11-enoic acid, has been developed (Nokami et al., 2001).

  • Characterization of Hydroxy Fatty Acids : The identification and characterization of hydroxy fatty acids, including 14-hydroxyicos-11-enoic acid, are essential for their application in various industries. Advanced techniques like UV, FTIR, NMR, MS, and GC are used for this purpose (Hosamani & Katagi, 2008).

Biological Activities and Applications

  • Conversion by Microbial Systems : Certain microbial systems are capable of converting lesquerolic acid (a form of 14-hydroxyicos-11-enoic acid) into value-added products. For example, strains of Sphingobacterium multivorum have been found to convert lesquerolic acid to 14-oxo-11(Z)-eicosenoic acid (Kuo, Rooney, & Isbell, 2008).

  • Biocatalysis and Surface Functionalization : Enzymatic processes have been developed for grafting carboxylic acids, including hydroxy fatty acids, onto surfaces. This has applications in modifying materials like poly(L-lactic acid) for various uses (Pellis et al., 2015).

Analytical and Chemical Studies

  • Structure Elucidation : Understanding the molecular structure of compounds like 14-hydroxyicos-11-enoic acid is crucial for its scientific applications. Techniques like crystallography and molecular structure analysis are employed for this purpose (Brito et al., 2018).

  • Biosynthetic Pathways : Research into the biosynthetic pathways of hydroxy fatty acids in plants and microorganisms provides insights into the production and application of these compounds in various fields (Smith et al., 2003).

Other Notable Research Areas

  • Algicidal Activity : Hydroxylated fatty acids from red algae, which may include compounds similar to 14-hydroxyicos-11-enoic acid, have shown significant algicidal activity against harmful phytoplankton (Zha et al., 2020).
  • Vasoactive Properties : Research has revealed that compounds structurally related to 14-hydroxyicos-11-enoic acid, such as epoxyeicosatrienoic acids, exhibit significant vasoactive properties, affecting vascular tone and reactivity (Harrington, Falck, & Mitchell, 2004).

properties

IUPAC Name

14-hydroxyicos-11-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXYOAWMIVMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Hydroxyicos-11-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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